3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, a cyclopropyl group, and an amino alcohol moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol moiety can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group and amino alcohol moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-ol: Similar structure but contains a tetrazole ring instead of an imidazole ring.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: Contains an aryl group and ester functionality, offering different chemical and biological properties.
Uniqueness
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific combination of an imidazole ring, cyclopropyl group, and amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |
InChI Key |
BALTYBYYNXBVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2C(CCN)O |
Origin of Product |
United States |
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